molecular formula C189H326N58O57S3 B1140074 Parstatin (mouse) CAS No. 1065756-01-5

Parstatin (mouse)

Cat. No. B1140074
M. Wt: 4419.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Parstatin's synthesis involves the cleavage of the N-terminus of protease-activated receptor 1 by thrombin, revealing a tethered peptide ligand. This process yields a 41-amino acid peptide known for its potent antiangiogenic capabilities. Synthesized parstatin has been shown to suppress angiogenesis stimulated by basic fibroblast growth factor and vascular endothelial growth factor in various in vivo and in vitro models, including the chick embryo and rat aortic ring assays. It inhibits endothelial cell migration and capillary-like network formation, highlighting its synthesis's significant role in modulating angiogenesis (Zania et al., 2009).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of parstatin in the context of mouse studies are limited, the known structure from related research suggests that parstatin's efficacy in inhibiting angiogenesis and other biological effects is closely tied to its unique amino acid sequence. This sequence enables parstatin to act intracellularly as a cell-penetrating peptide, where its hydrophobic region is critical for cellular uptake and its inhibitory activity (Zania et al., 2009).

Chemical Reactions and Properties

Parstatin's chemical properties, particularly its interactions with various molecules and receptors within the cellular environment, underscore its role as a potent inhibitor of angiogenesis. Its mechanism of action includes the inhibition of phosphorylation of extracellular signal-regulated kinases and the induction of cell cycle arrest and apoptosis through a caspase-dependent pathway. These reactions are crucial for its biological effects, demonstrating its therapeutic potential against angiogenesis-related disorders (Zania et al., 2009).

Scientific Research Applications

  • Ocular Neovascularization and Inflammation : Parstatin has been found to be a potent inhibitor of angiogenesis, particularly in ocular neovascularization. It shows therapeutic potential in the treatment of angiogenesis-related ocular disorders (Huang et al., 2010).

  • Periodontal Disease and Repair : In rats, parstatin significantly inhibited gingival myeloperoxidase activity and inflammatory cytokines in periodontal disease. It also suppressed macrophages and collagen degradation, suggesting its utility in managing chronic periodontal disease (Spolidorio et al., 2014).

  • Cardiac Injury : Parstatin demonstrates cardioprotective properties in ischemic cardiac injury and pressure overload cardiac injury, suggesting its potential in heart disease treatment (Givvimani et al., 2013).

  • Myocardial Ischemia-Reperfusion Injury : The parstatin fragment 1-26 was found to reduce infarct size and aid in recovery of ventricular function in rat models of myocardial ischemia-reperfusion injury, indicating a possible therapeutic role in ischemia and reperfusion injury (Routhu et al., 2010).

  • Renal Injury : Parstatin has shown nephroprotective properties, suggesting its usefulness in enhancing kidney tolerance against renal injury in acute renal failure (Diamantopoulos et al., 2012).

  • Angiogenesis Inhibition : Parstatin inhibits endothelial cell migration and capillary-like network formation, and promotes cell cycle arrest and apoptosis, highlighting its importance as a negative regulator of angiogenesis with possible therapeutic applications (Zania et al., 2009).

  • Cardioprotection in Ischemia-Reperfusion Injury : Parstatin has shown to confer cardioprotection by recruiting the Gi-protein activation pathway, indicating its potential in cardiac injury treatment (Strande et al., 2009).

Safety And Hazards

Parstatin (mouse) is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

4-[[1-[5-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C189H326N58O57S3/c1-29-98(22)144(240-165(284)119(76-94(14)15)226-161(280)115(72-90(6)7)224-153(272)104(40-30-58-203-185(193)194)214-152(271)105(41-31-59-204-186(195)196)218-171(290)128-45-35-63-243(128)136(258)80-209-149(268)103(190)56-68-306-27)178(297)237-141(95(16)17)176(295)212-99(23)147(266)223-113(70-88(2)3)150(269)208-79-135(257)213-114(71-89(4)5)160(279)233-125(85-251)169(288)227-117(74-92(10)11)164(283)236-127(87-305)151(270)210-81-137(259)244-64-36-46-129(244)172(291)228-118(75-93(12)13)162(281)225-116(73-91(8)9)163(282)234-126(86-252)170(289)235-123(83-249)166(285)216-106(42-32-60-205-187(197)198)157(276)239-143(97(20)21)183(302)247-67-39-49-132(247)174(293)220-110(57-69-307-28)156(275)232-124(84-250)168(287)221-111(50-53-133(191)255)181(300)245-65-37-47-130(245)173(292)219-109(52-55-139(262)263)155(274)231-122(82-248)167(286)217-108(51-54-138(260)261)154(273)215-107(43-33-61-206-188(199)200)158(277)242-145(101(25)253)179(298)229-120(78-140(264)265)159(278)211-100(24)148(267)241-146(102(26)254)180(299)238-142(96(18)19)177(296)230-121(77-134(192)256)182(301)246-66-38-48-131(246)175(294)222-112(184(303)304)44-34-62-207-189(201)202/h88-132,141-146,248-254,305H,29-87,190H2,1-28H3,(H2,191,255)(H2,192,256)(H,208,269)(H,209,268)(H,210,270)(H,211,278)(H,212,295)(H,213,257)(H,214,271)(H,215,273)(H,216,285)(H,217,286)(H,218,290)(H,219,292)(H,220,293)(H,221,287)(H,222,294)(H,223,266)(H,224,272)(H,225,281)(H,226,280)(H,227,288)(H,228,291)(H,229,298)(H,230,296)(H,231,274)(H,232,275)(H,233,279)(H,234,282)(H,235,289)(H,236,283)(H,237,297)(H,238,299)(H,239,276)(H,240,284)(H,241,267)(H,242,277)(H,260,261)(H,262,263)(H,264,265)(H,303,304)(H4,193,194,203)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAINNLHALEEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C189H326N58O57S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4419 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parstatin (mouse)

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